molecular formula C23H30N2O6 B8583761 KB-5492 (free base)

KB-5492 (free base)

Cat. No. B8583761
M. Wt: 430.5 g/mol
InChI Key: RVYZAZTXLLAVGZ-UHFFFAOYSA-N
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Patent
US04797400

Procedure details

The 1-[(4-methoxyphenoxy)carbonylmethyl]-4-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (8.0 g) obtained above is added to a 5% aqueous potassium carbonate solution (100 ml), and the produced oily substance is extracted with chloroform (150 ml). The chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is recrystallized from a mixture of ethyl acetate and n-hexane to give 1-[(4-methoxyphenoxy)carbonylmethyl]-4-(3,4,5-trimethoxybenzyl)piperazine (5.2 g).
Name
1-[(4-methoxyphenoxy)carbonylmethyl]-4-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:33]=[CH:32][C:8]([O:9][C:10]([CH2:12][N:13]2[CH2:18][CH2:17][N:16]([CH2:19][C:20]3[CH:25]=[C:24]([O:26][CH3:27])[C:23]([O:28][CH3:29])=[C:22]([O:30][CH3:31])[CH:21]=3)[CH2:15][CH2:14]2)=[O:11])=[CH:7][CH:6]=1>C(=O)([O-])[O-].[K+].[K+]>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][C:10]([CH2:12][N:13]2[CH2:14][CH2:15][N:16]([CH2:19][C:20]3[CH:25]=[C:24]([O:26][CH3:27])[C:23]([O:28][CH3:29])=[C:22]([O:30][CH3:31])[CH:21]=3)[CH2:17][CH2:18]2)=[O:11])=[CH:32][CH:33]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
1-[(4-methoxyphenoxy)carbonylmethyl]-4-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride
Quantity
8 g
Type
reactant
Smiles
Cl.Cl.COC1=CC=C(OC(=O)CN2CCN(CC2)CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the produced oily substance is extracted with chloroform (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of ethyl acetate and n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC(=O)CN2CCN(CC2)CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.